2H-Isoindole-1-carboxylic acid

描述

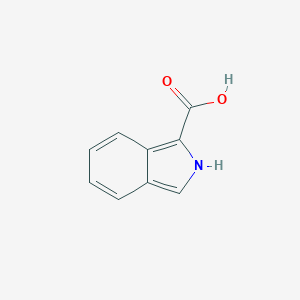

2H-Isoindole-1-carboxylic acid is a heterocyclic compound that features an isoindole core structure with a carboxylic acid functional group at the first position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2H-isoindole-1-carboxylic acid can be achieved through several methods, including ring-closure reactions, aromatization processes, and ring transformations. One common approach involves the cyclization of alkynes under gold catalysis, which leads to the formation of isoindole derivatives . Another method includes the intramolecular α-arylation of amino esters, which can be catalyzed by palladium or other transition metals . Additionally, the cyclization of benzylic amines has been reported as an effective route .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process. Catalysts like gold, palladium, and silver are often employed to facilitate the cyclization and aromatization reactions .

化学反应分析

Cycloaddition Reactions

The isoindole ring participates in Diels-Alder (DA) reactions due to its conjugated π-system. Computational studies (M062X/6-311+G**) reveal that substitution at the 1-position (carboxylic acid) lowers activation energy () by 4–5 kcal·mol⁻¹ compared to unsubstituted isoindoles .

| Dienophile | Product | Conditions | Yield | ΔG‡ (kcal·mol⁻¹) |

|---|---|---|---|---|

| DMAD | Bicyclic adduct | THF, rt, 12h | 78% | 23.17 |

| Maleimides | Azanorbornenes | Ethanol, reflux | 65–85% | N/A |

-

Mechanistic Insight : The carboxylic acid group enhances electrophilicity at C3/C7 positions, enabling regioselective [4+2] cycloadditions. Trapping experiments with arynes (e.g., benzyne) confirm isoindole’s role as a diene .

Nucleophilic Substitution

The electron-deficient isoindole core reacts with alkyllithium reagents, leading to ring-opening or substitution:

-

Reaction with s-BuLi :

-

At −78°C, deprotonation at the benzylic position occurs, forming a resonance-stabilized anion. Subsequent quenching with electrophiles (e.g., 1,2-dibromoethane) yields indanone derivatives (34–92% yields) .

-

At rt, competitive pathways emerge, including retro-aldol fragmentation to generate aldehydes and aniline byproducts .

-

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification and Mannich reactions:

-

Esterification :

-

Mannich Reaction :

Ring-Opening and Rearrangement

Under basic conditions, isoindole derivatives undergo ring-opening via retro-aldol pathways:

-

Example : Reaction with i-PrLi at 0°C generates 3-hydroxyindanone (5d ) and anilinoindanone (6d ) in a 2:1 ratio. Acidic workup (pH ≈ 2) further rearranges products to indanone-aldehyde hybrids .

C–H Activation and Borylation

Recent advances in catalysis enable direct functionalization:

-

Borylation :

Oxidative Reactions

Oxidation of isoindolines with visible light (450 nm) generates isoindoles in situ, which react with dienophiles like DMAD to form cycloadducts (e.g., 88 , 65% yield) .

Key Research Findings

-

Electron-Deficient Reactivity : The isoindole ring’s electron deficiency (ΔG for tautomerization = +3.4 kJ·mol⁻¹ ) drives its participation in DA and nucleophilic substitution reactions.

-

Biological Relevance : Derivatives exhibit COX-2 selectivity (COX-2/COX-1 ratio >10) and antimicrobial activity (IC₅₀ = 1.174 μmol/mL against free radicals) .

科学研究应用

Pharmaceutical Development

2H-Isoindole-1-carboxylic acid and its derivatives are crucial in the synthesis of pharmaceuticals. They serve as intermediates in developing analgesics and anti-inflammatory drugs , leveraging their unique structural properties to enhance bioactivity. For example, studies have shown that derivatives exhibit promising antimicrobial , antioxidant , and anticancer activities, making them candidates for further drug development .

Case Study: Anticancer Activity

A recent study evaluated several isoindole derivatives for their anticancer properties against human cancer cell lines. Compounds demonstrated significant antiproliferative activity, with one derivative showing an IC50 value of 1.174 μmol/mL, indicating strong potential for cancer treatment .

Neuroscience Research

The compound is also valuable in neuroscience, particularly in researching neuroprotection and neurodegenerative diseases. It aids in modulating neurotransmitter systems, which is crucial for developing treatments for conditions like Alzheimer's disease.

Case Study: Cholinesterase Inhibition

Research has highlighted the efficacy of isoindole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative disorders. One derivative showed an IC50 of 1.12 μM against AChE, suggesting strong potential as a therapeutic agent for Alzheimer's .

Organic Synthesis

In organic chemistry, this compound is utilized to create complex molecules. Its ability to participate in various reactions allows chemists to develop new materials with specific properties.

Synthesis Techniques

Recent advancements include enzyme-mediated dynamic kinetic resolution processes that yield optically active carbamates without metal catalysts. This method enhances the efficiency of synthesizing isoindoline derivatives .

Material Science

The compound's unique properties extend to material science, where it contributes to developing polymers and other materials. Its application can enhance performance and functionality in industrial products.

Biochemical Assays

This compound is employed in biochemical assays to evaluate enzyme activity and metabolic pathways. This application provides insights into cellular processes and disease mechanisms.

Data Table: Summary of Applications

作用机制

The mechanism of action of 2H-isoindole-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

相似化合物的比较

- Indole-2-carboxylic acid

- Isoindoline-1-carboxylic acid

- Phthalimide

Comparison: 2H-Isoindole-1-carboxylic acid is unique due to its specific ring structure and functional group positioning, which confer distinct chemical reactivity and biological activity. Compared to indole-2-carboxylic acid, it has a different electronic distribution, leading to varied reactivity in substitution and cycloaddition reactions . Isoindoline-1-carboxylic acid lacks the aromaticity of the isoindole ring, resulting in different chemical properties . Phthalimide, while structurally related, has different functional groups and reactivity patterns .

生物活性

2H-Isoindole-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of various derivatives of this compound, highlighting its potential therapeutic applications, particularly in antimicrobial, anticancer, and anti-inflammatory contexts.

Synthesis and Characterization

The synthesis of this compound derivatives often involves straightforward methodologies that allow for the introduction of various substituents to enhance biological activity. Notably, halogenation and other modifications have been shown to significantly increase the compound's efficacy against various pathogens and cancer cell lines .

Antimicrobial Activity

Studies have demonstrated that this compound and its derivatives exhibit notable antimicrobial properties. For instance, compounds synthesized from isoindole-1,3-dione moieties showed strong activity against both Gram-positive and Gram-negative bacteria. Specifically, one derivative displayed an inhibition zone comparable to gentamicin, a standard antibiotic .

Table 1: Antimicrobial Activity of Isoindole Derivatives

| Compound | Inhibition Zone (mm) | IC50 (μmol/mL) | Target Pathogen |

|---|---|---|---|

| Compound 1 | 15 | 1.174 | Staphylococcus aureus |

| Compound 2 | 14 | 0.0478 | Escherichia coli |

| Compound 3 | 16 | 0.0478 | Leishmania tropica |

Anticancer Activity

The anticancer potential of this compound derivatives has been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells and arrest the cell cycle in various human cancer lines such as Caco-2 and HCT-116. The structure-activity relationship (SAR) analysis suggests that lipophilicity plays a crucial role in enhancing antiproliferative effects .

Table 2: Anticancer Activity of Isoindole Derivatives

| Compound | Cell Line | IC50 (μmol/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | Caco-2 | 5.6 | Induces apoptosis |

| Compound B | HCT-116 | 3.4 | Cell cycle arrest |

| Compound C | Both | <1 | Apoptosis via intrinsic pathway |

Anti-inflammatory Activity

The anti-inflammatory properties of isoindole derivatives are significant as well. Research indicates that these compounds inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Some derivatives showed greater selectivity for COX-2 compared to meloxicam, a commonly used anti-inflammatory drug .

Table 3: COX Inhibition by Isoindole Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|---|

| Compound D | 70 | 90 | 1.29 |

| Compound E | 60 | 85 | 1.42 |

| Meloxicam | 50 | 80 | 1.60 |

Case Studies

Several case studies have highlighted the therapeutic potential of isoindole derivatives:

- Antileishmanial Activity : One study identified an isoindole derivative with an IC50 value of 0.0478 μmol/mL against Leishmania tropica, outperforming traditional treatments .

- Cancer Research : A derivative was shown to significantly reduce tumor cell viability in vitro, with mechanisms involving both apoptosis induction and cell cycle arrest .

- Inflammation Models : In animal models, certain isoindole derivatives demonstrated reduced levels of pro-inflammatory cytokines while enhancing anti-inflammatory markers, suggesting a dual mechanism of action .

属性

IUPAC Name |

2H-isoindole-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h1-5,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTREFQQQAJNFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNC(=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60606885 | |

| Record name | 2H-Isoindole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109839-13-6 | |

| Record name | 2H-Isoindole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。